molecular formula C7H6FN3 B13662016 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13662016
M. Wt: 151.14 g/mol
InChI Key: PYWJKSOLINEBMY-UHFFFAOYSA-N
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Description

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom at the 8th position and a methyl group at the 5th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of kinases such as c-Met and VEGFR-2 . The compound binds to the active site of these enzymes, preventing their phosphorylation and subsequent signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the fluorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. The methyl group at the 5th position also contributes to its distinct properties compared to other triazolopyridine derivatives.

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

8-fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3

InChI Key

PYWJKSOLINEBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NN=CN12)F

Origin of Product

United States

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